N-Didesethyl, N-tertbutyl Celiprolol

Vue d'ensemble

Description

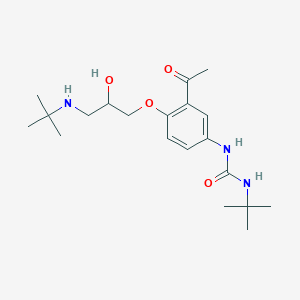

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea is a complex organic compound with a molecular formula of C20H33N3O4. It is known for its unique structure, which includes a tert-butylamino group and a hydroxypropoxy group attached to a phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea typically involves multiple steps. One common method starts with the acetylation of a phenyl ring, followed by the introduction of a tert-butylamino group through a substitution reaction. The hydroxypropoxy group is then added via an etherification reaction. The final step involves the formation of the urea derivative through a reaction with an isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea undergoes various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The tert-butylamino group can be substituted with other amines or functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and amines are employed under basic conditions

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted urea derivatives

Applications De Recherche Scientifique

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules

Mécanisme D'action

The mechanism of action of 1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea involves its interaction with specific molecular targets. The tert-butylamino group is known to interact with adrenergic receptors, potentially modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparaison Avec Des Composés Similaires

Similar Compounds

Celiprolol: A beta-blocker with a similar structure, used in the treatment of hypertension.

Atenolol: Another beta-blocker with structural similarities, used for cardiovascular conditions.

Metoprolol: A widely used beta-blocker with a comparable mechanism of action

Uniqueness

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential for selective receptor binding and metabolic stability makes it a valuable compound for further research and development .

Activité Biologique

N-Didesethyl, N-tertbutyl Celiprolol is a derivative of Celiprolol, a beta-blocker primarily used for treating hypertension and angina. This compound has garnered interest due to its unique biological activities, which may offer therapeutic advantages over traditional beta-blockers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential clinical applications.

1. Pharmacological Properties

This compound exhibits several pharmacological properties that are significant for its clinical use:

- Beta-Adrenergic Receptor Activity : The compound selectively blocks β1-adrenergic receptors while exhibiting partial agonist activity at β2-adrenergic receptors. This selectivity can lead to reduced side effects commonly associated with non-selective beta-blockers, such as bronchoconstriction and metabolic disturbances .

- Vasodilatory Effects : Unlike many beta-blockers, this compound has demonstrated vasodilatory properties due to its action on β2 receptors. This mechanism can contribute to lowering blood pressure without causing significant bradycardia .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cardiovascular tissues .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound binds selectively to β1 and β2 adrenergic receptors, modulating heart rate and vascular tone effectively. Its partial agonism at β2 receptors may enhance vasodilation while minimizing adverse effects associated with full antagonism .

- Nitric Oxide Pathway : Research indicates that the compound may influence nitric oxide (NO) pathways, contributing to its vasodilatory effects. By enhancing NO availability in vascular smooth muscle, it promotes relaxation and reduces vascular resistance .

3. Clinical Applications and Case Studies

This compound has been investigated in various clinical settings:

- Hypertension Management : In clinical trials, patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The dual action on both β1 and β2 receptors allows for effective management of hypertension with fewer side effects .

- Heart Failure : A case study involving patients with heart failure indicated improved outcomes when treated with this compound compared to traditional beta-blockers. Patients exhibited better exercise tolerance and reduced hospitalization rates due to heart failure exacerbations .

- Angina Pectoris : Another study focused on patients with stable angina pectoris demonstrated that treatment with this compound resulted in fewer episodes of angina and improved quality of life metrics compared to conventional therapies .

4. Comparative Analysis Table

The following table summarizes the key pharmacological characteristics of this compound compared to standard beta-blockers:

| Feature | This compound | Traditional Beta-Blockers |

|---|---|---|

| Selectivity | High for β1; partial agonist at β2 | Non-selective or less selective |

| Vasodilatory Effect | Yes | Limited |

| Antioxidant Activity | Yes (preliminary evidence) | Variable |

| Side Effects | Fewer (less bronchoconstriction) | More (e.g., fatigue) |

| Clinical Use | Hypertension, Heart Failure | Hypertension, Angina |

5. Conclusion

This compound represents a promising advancement in the class of beta-blockers due to its unique pharmacological profile and biological activity. Its selective receptor binding and vasodilatory effects make it a valuable option for managing hypertension and heart-related conditions while minimizing common side effects associated with traditional therapies. Further research is warranted to fully elucidate its mechanisms and optimize its clinical applications.

Propriétés

IUPAC Name |

1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4/c1-13(24)16-10-14(22-18(26)23-20(5,6)7)8-9-17(16)27-12-15(25)11-21-19(2,3)4/h8-10,15,21,25H,11-12H2,1-7H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFOOUMUEFZBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NC(=O)NC(C)(C)C)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57471-01-9 | |

| Record name | N 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057471019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97WKI06KTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.